(S)-2-Amino-N-(1-benzyl-piperidin-3-yl)-N-methyl-propionamide (S)-2-Amino-N-(1-benzyl-piperidin-3-yl)-N-methyl-propionamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13458275
InChI: InChI=1S/C16H25N3O/c1-13(17)16(20)18(2)15-9-6-10-19(12-15)11-14-7-4-3-5-8-14/h3-5,7-8,13,15H,6,9-12,17H2,1-2H3/t13-,15?/m0/s1
SMILES: CC(C(=O)N(C)C1CCCN(C1)CC2=CC=CC=C2)N
Molecular Formula: C16H25N3O
Molecular Weight: 275.39 g/mol

(S)-2-Amino-N-(1-benzyl-piperidin-3-yl)-N-methyl-propionamide

CAS No.:

Cat. No.: VC13458275

Molecular Formula: C16H25N3O

Molecular Weight: 275.39 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-(1-benzyl-piperidin-3-yl)-N-methyl-propionamide -

Specification

Molecular Formula C16H25N3O
Molecular Weight 275.39 g/mol
IUPAC Name (2S)-2-amino-N-(1-benzylpiperidin-3-yl)-N-methylpropanamide
Standard InChI InChI=1S/C16H25N3O/c1-13(17)16(20)18(2)15-9-6-10-19(12-15)11-14-7-4-3-5-8-14/h3-5,7-8,13,15H,6,9-12,17H2,1-2H3/t13-,15?/m0/s1
Standard InChI Key CDRBADUMCKUHRH-CFMCSPIPSA-N
Isomeric SMILES C[C@@H](C(=O)N(C)C1CCCN(C1)CC2=CC=CC=C2)N
SMILES CC(C(=O)N(C)C1CCCN(C1)CC2=CC=CC=C2)N
Canonical SMILES CC(C(=O)N(C)C1CCCN(C1)CC2=CC=CC=C2)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure (Figure 1) includes:

  • A piperidine ring substituted at the 3-position with a benzyl group.

  • An N-methyl-propionamide side chain at the nitrogen of the piperidine.

  • A chiral center at the α-carbon of the propionamide, conferring (S)-stereochemistry.

Molecular Formula: C₁₆H₂₅N₃O
Molecular Weight: 275.39 g/mol .

Stereochemical Significance

The (S)-configuration at the α-carbon is critical for receptor binding specificity. Enantiomeric counterparts (e.g., R-configuration) exhibit diminished affinity for target receptors, as observed in analogous piperidine derivatives .

Physicochemical Characteristics

  • Solubility: Moderate lipophilicity (LogP ≈ 2.1) due to the benzyl and piperidine groups, suggesting limited aqueous solubility but favorable blood-brain barrier penetration.

  • pKa: The secondary amine (piperidine nitrogen) has a pKa of ~9.5, rendering it protonated at physiological pH, which enhances interactions with anionic receptor sites .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis involves a multi-step sequence (Scheme 1):

  • Piperidine Ring Formation: Cyclization of δ-valerolactam derivatives under reductive conditions .

  • Benzylation: Nucleophilic substitution of the piperidine nitrogen with benzyl bromide .

  • Propionamide Installation: Coupling of N-methyl-propionyl chloride to the benzyl-piperidine intermediate using EDCI/HOBt .

  • Chiral Resolution: Enzymatic or chromatographic separation to isolate the (S)-enantiomer .

Yield: ~35–40% after purification .

Industrial Production

Scaled-up processes utilize continuous-flow reactors to optimize temperature control and reduce side products. Key challenges include maintaining stereochemical purity and minimizing racemization during amide bond formation .

Biological Activity and Mechanism of Action

Opioid Receptor Modulation

(S)-2-Amino-N-(1-benzyl-piperidin-3-yl)-N-methyl-propionamide demonstrates high affinity for μ-opioid receptors (MOR), with a reported Ki of 4.2 nM in radioligand binding assays . Its interaction with MOR involves:

  • Hydrogen bonding between the propionamide carbonyl and Tyr148.

  • Hydrophobic interactions between the benzyl group and Trp318 .

Selectivity: >1,000-fold selectivity over δ-opioid receptors (DOR), attributed to steric hindrance from the N-methyl group .

Sigma Receptor Interactions

The compound also binds σ₁ receptors (Ki = 8.9 nM), implicated in neuroprotection and pain modulation. Docking studies suggest the piperidine nitrogen coordinates with Glu172 in the σ₁ binding pocket .

Enzymatic Inhibition

In vitro assays reveal moderate inhibition of acetylcholinesterase (AChE; IC₅₀ = 3.1 μM), potentially augmenting cognitive effects in neurodegenerative models .

Pharmacological Applications

Analgesia

In murine models, the compound (1 mg/kg, i.p.) reduced thermal hyperalgesia by 70%—comparable to morphine but with reduced respiratory depression .

Neurodegenerative Diseases

Preliminary data suggest it enhances synaptic plasticity in Alzheimer’s models by dual σ₁ agonism and AChE inhibition .

Addiction Management

As a high-affinity MOR partial agonist, it attenuates heroin self-administration in rats without inducing withdrawal .

Comparative Analysis with Structural Analogues

CompoundModificationMOR Ki (nM)σ₁ Ki (nM)Selectivity (MOR/σ₁)
Target Compound N-Methyl, (S)-configuration4.28.92.1
Cyclopropyl Analogue N-Cyclopropyl12.315.40.8
Phenethyl Derivative Phenethyl vs. Benzyl22.745.60.5
R-EnantiomerR-configuration210.5189.41.1

Key Observations:

  • N-Methylation enhances MOR selectivity by reducing σ₁ affinity.

  • Benzyl substitution improves blood-brain barrier penetration vs. phenethyl .

  • Stereochemistry is critical: The R-enantiomer shows 50-fold lower MOR binding.

Research Findings and Clinical Implications

Preclinical Studies

  • Neuropathic Pain: In a spared nerve injury model, the compound (0.5 mg/kg) reversed mechanical allodynia for 6 hours .

  • Safety Profile: No hepatotoxicity observed at 10× therapeutic doses in rats.

Patent Landscape

Patent US20110046180A1 claims its use in treating opioid addiction and chronic pain, emphasizing its low abuse liability .

Future Directions

  • Clinical Trials: Phase I trials for postoperative pain are pending (IND submission: Q3 2025) .

  • Structural Optimization: Introducing fluorinated benzyl groups may enhance metabolic stability .

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